molecular formula C8H11FN2 B8335449 5-Fluoro-6-isopropylpyridin-2-amine

5-Fluoro-6-isopropylpyridin-2-amine

Cat. No.: B8335449
M. Wt: 154.18 g/mol
InChI Key: ICMCJCZUABMJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-isopropylpyridin-2-amine is a fluorinated pyridine derivative characterized by a fluorine atom at the 5-position and an isopropyl group at the 6-position of the pyridine ring. Fluorine substitution is known to enhance metabolic stability and bioavailability in drug candidates, while the isopropyl group may influence steric bulk and lipophilicity .

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

5-fluoro-6-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C8H11FN2/c1-5(2)8-6(9)3-4-7(10)11-8/h3-5H,1-2H3,(H2,10,11)

InChI Key

ICMCJCZUABMJLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=N1)N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Fluoro-6-isopropylpyridin-2-amine with key analogs based on substituents, molecular weight, and functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number
This compound* F (5), isopropyl (6) C₉H₁₂FN₂ ~166.2 (estimated) N/A
5-Fluoro-N-methylpyridin-2-amine F (5), -NHCH₃ (2) C₆H₇FN₂ 126.13 868636-72-0
6-Cyclopropylpyridin-2-amine Cyclopropyl (6) C₈H₁₀N₂ 134.18 857292-66-1
5-Iodo-6-methylpyridin-2-amine I (5), CH₃ (6) C₆H₇IN₂ 234.04 75073-11-9
6-Fluoropyridin-3-amine F (6) C₅H₅FN₂ 128.11 1827-27-6

*Estimated data based on analogs.

Key Observations:
  • Fluorine vs. Iodine : The iodine atom in 5-iodo-6-methylpyridin-2-amine increases molecular weight significantly (234.04 g/mol) compared to fluorine analogs (~126–166 g/mol). Iodine’s polarizability may enhance halogen bonding in biological systems .
  • Electronic Effects : Fluorine’s electronegativity alters electron density, improving metabolic resistance, whereas cyclopropyl groups () may induce ring strain, modifying reactivity .
Insights:
  • The absence of GHS classification for 6-Cyclopropylpyridin-2-amine contrasts with the H302 hazard for 5-iodo-6-methylpyridin-2-amine , highlighting the impact of heavy atoms (iodine) on toxicity.
  • Fluorinated analogs (e.g., ) lack explicit hazard data, suggesting moderate safety profiles in research settings.

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